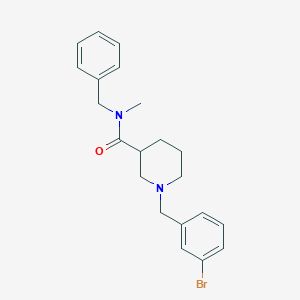
N-benzyl-1-(3-bromobenzyl)-N-methyl-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(3-bromobenzyl)-N-methyl-3-piperidinecarboxamide, commonly known as BRD-9424, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
BRD-9424 acts as a competitive inhibitor of the BET proteins, specifically the BRD4 protein. This protein plays a key role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery. By inhibiting the activity of BRD4, BRD-9424 can prevent the expression of certain genes and disrupt cellular processes that are dependent on BRD4 activity.
Biochemical and Physiological Effects:
BRD-9424 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to reduced cell proliferation. In neuronal cells, BRD-9424 can modulate synaptic plasticity and reduce drug-seeking behavior. However, the effects of this compound can vary depending on the cell type and context in which it is used.
Avantages Et Limitations Des Expériences En Laboratoire
BRD-9424 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a useful tool for studying the function of BET proteins. Additionally, this compound has been shown to have high selectivity for BRD4, which can reduce off-target effects. However, there are also limitations to the use of BRD-9424 in lab experiments. This compound can be toxic to cells at high concentrations, and its effects can be variable depending on the cell type and context.
Orientations Futures
There are several future directions for the study of BRD-9424 and its potential applications. One area of interest is the development of more potent and selective inhibitors of BET proteins, which could have greater therapeutic potential. Additionally, the use of BRD-9424 in combination with other drugs or therapies could enhance its effects and reduce toxicity. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound in different contexts.
Méthodes De Synthèse
BRD-9424 has been synthesized using a multi-step process that involves the reaction of N-benzyl-N-methylpiperidine-3-carboxamide with 3-bromobenzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as N,N-dimethylformamide (DMF). The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
BRD-9424 has been studied for its potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promise as an inhibitor of the bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression. In neuroscience, BRD-9424 has been studied for its potential in treating addiction and other neurological disorders. In drug discovery, this compound has been used as a tool in the development of new drugs targeting BET proteins.
Propriétés
Formule moléculaire |
C21H25BrN2O |
|---|---|
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H25BrN2O/c1-23(14-17-7-3-2-4-8-17)21(25)19-10-6-12-24(16-19)15-18-9-5-11-20(22)13-18/h2-5,7-9,11,13,19H,6,10,12,14-16H2,1H3 |
Clé InChI |
VCSLCFNVGCORAF-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)Br |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B246770.png)

![2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B246784.png)

![2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B246818.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)

![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)
